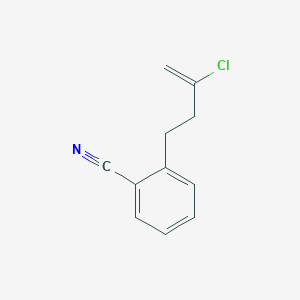

2-Chloro-4-(2-cyanophenyl)-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-chlorobut-3-enyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-9(12)6-7-10-4-2-3-5-11(10)8-13/h2-5H,1,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWDAUXCIXOZDLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=CC=C1C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641130 | |

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-24-0 | |

| Record name | 2-(3-Chlorobut-3-en-1-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-(2-cyanophenyl)-1-butene: Synthesis, Characterization, and Potential Applications

A Prospective Analysis for Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the novel compound 2-Chloro-4-(2-cyanophenyl)-1-butene. Given the limited specific literature on this molecule, this document serves as a prospective analysis, outlining plausible synthetic routes, predicted physicochemical and spectroscopic properties, and potential applications based on the known reactivity and biological activity of its constituent functional groups. This paper is intended to be a foundational resource for researchers interested in the exploration of this and similar compounds.

Introduction: Unveiling a Novel Chemical Entity

This compound is a unique organic molecule that incorporates several key functional groups: a chlorinated terminal alkene, a cyanophenyl group, and a flexible butyl chain. The strategic placement of these moieties suggests a rich potential for diverse chemical transformations and biological interactions. The chloroalkene can participate in various cross-coupling reactions, while the cyanophenyl group is a common pharmacophore known to influence the electronic and pharmacokinetic properties of drug candidates.[1][2] This guide will explore the untapped potential of this compound, providing a scientifically grounded framework for its synthesis, characterization, and evaluation.

Physicochemical Properties: A Predictive Overview

| Property | Predicted Value |

| Molecular Formula | C₁₁H₁₀ClN |

| Molar Mass | 191.66 g/mol |

| Appearance | Likely a colorless to pale yellow oil or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. |

| Boiling Point | Estimated to be in the range of 250-300 °C at atmospheric pressure. |

| LogP | Predicted to be in the range of 3-4, suggesting moderate lipophilicity. |

Proposed Synthesis and Mechanistic Insights

A plausible and efficient synthetic route to this compound can be envisioned through a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis.[3][4] Specifically, a Suzuki or Stille coupling between a suitable organoboron or organotin derivative of 2-chlorobut-1-ene and 2-bromobenzonitrile would be a logical approach.

Proposed Synthetic Protocol: A Palladium-Catalyzed Approach

This protocol is a hypothetical, yet scientifically sound, method for the synthesis of the target compound.

Step 1: Preparation of the Organoboron Reagent (Pinacol Ester of 2-chlorobut-1-ene)

-

To a solution of 2-chloro-1-butene in anhydrous THF, add a suitable palladium catalyst (e.g., Pd(dppf)Cl₂) and a borane reagent (e.g., bis(pinacolato)diboron).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) to facilitate the borylation reaction.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, quench the reaction and purify the resulting pinacol boronate ester by column chromatography.

Step 2: Suzuki Cross-Coupling Reaction

-

In a reaction vessel, combine the purified pinacol boronate ester of 2-chloro-1-butene, 2-bromobenzonitrile, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Heat the mixture under reflux with vigorous stirring.

-

Monitor the formation of this compound by TLC or GC-MS.

-

Once the reaction is complete, perform an aqueous workup, extract the product with an organic solvent, and purify it using column chromatography.

Mechanistic Rationale

The choice of a palladium-catalyzed cross-coupling reaction is based on its high functional group tolerance and stereoselectivity.[3][4] The mechanism involves the oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the desired product and regenerate the catalyst.

Figure 1: Proposed Suzuki cross-coupling catalytic cycle.

Predicted Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques.[5][6][7]

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons of the cyanophenyl group (multiplets in the range of 7.0-8.0 ppm).- Vinylic protons of the chloroalkene group (doublets or multiplets in the range of 5.0-6.0 ppm).- Methylene protons of the butyl chain (multiplets in the range of 2.0-3.0 ppm). |

| ¹³C NMR | - Aromatic carbons (signals in the range of 120-140 ppm).- Carbon of the cyano group (signal around 115-120 ppm).- Vinylic carbons (signals in the range of 110-140 ppm).- Methylene carbons (signals in the range of 20-40 ppm). |

| IR Spectroscopy | - C≡N stretch of the cyano group (a sharp peak around 2220-2240 cm⁻¹).[8]- C=C stretch of the alkene (a peak around 1640-1680 cm⁻¹).- C-Cl stretch (a peak in the fingerprint region, 600-800 cm⁻¹).- Aromatic C-H stretches (peaks above 3000 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak (M⁺) corresponding to the molecular weight (191.66 g/mol ).- Isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio).- Fragmentation patterns corresponding to the loss of chlorine, the cyano group, and cleavage of the butyl chain. |

Potential Biological Activities and Applications in Drug Discovery

The structural motifs present in this compound suggest several avenues for investigation in drug discovery and development.

Rationale for Potential Bioactivity

-

Cyanophenyl Group: This moiety is present in numerous approved drugs and is known to act as a hydrogen bond acceptor and to influence metabolic stability.[2] Its inclusion can enhance binding to biological targets.[1]

-

Chloroalkene Moiety: The presence of a chlorine atom can modulate the lipophilicity and metabolic profile of a molecule.[9] The alkene can also serve as a handle for further functionalization or as a reactive Michael acceptor in certain biological contexts.

-

Structural Analogs: Compounds containing cyanophenyl and chloro-substituted scaffolds have demonstrated a range of biological activities, including anticancer and antimicrobial properties.[1][10]

Potential Therapeutic Areas of Interest

-

Oncology: The cyanophenyl group is a key feature in several anticancer agents.[1] The potential for this compound to interact with various cellular targets makes it a candidate for anticancer screening.

-

Infectious Diseases: The overall lipophilicity and the presence of a halogen suggest that this compound could be explored for its antibacterial or antifungal properties.

-

Chemical Biology: As a novel chemical entity, this molecule could serve as a valuable tool for probing biological systems and identifying new therapeutic targets.

Sources

- 1. Design, and synthesis of selectively anticancer 4-cyanophenyl substituted thiazol-2-ylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Palladium-catalyzed cross-coupling reactions of 2-iodo-4-(phenylchalcogenyl)-1-butenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. lehigh.edu [lehigh.edu]

- 7. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. Frontiers | Microbial Synthesis and Transformation of Inorganic and Organic Chlorine Compounds [frontiersin.org]

- 10. Biological Activity of Natural and Synthetic Compounds [mdpi.com]

An In-Depth Technical Guide to 2-Chloro-4-(2-cyanophenyl)-1-butene (CAS Number: 731772-24-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide for 2-Chloro-4-(2-cyanophenyl)-1-butene is a theoretical construct based on established principles of organic chemistry. As of the latest literature review, no specific synthesis, application, or detailed analytical data has been published for this compound. This document serves as a prospective guide for researchers interested in its synthesis and potential utility.

Introduction

This compound is a unique molecule that combines several reactive functional groups: a terminal alkene, an allylic chloride, and a benzonitrile moiety. This combination suggests its potential as a versatile intermediate in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The cyanophenyl group is a common feature in various pharmaceuticals, while the chlorobutene portion offers multiple avenues for further functionalization.

This guide provides a plausible synthetic route, a detailed experimental protocol, predicted analytical data, and a discussion of the potential reactivity and applications of this compound.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 731772-24-0 | - |

| Molecular Formula | C₁₁H₁₀ClN | [1] |

| Molar Mass | 191.66 g/mol | [1] |

| Appearance | Predicted to be a colorless to pale yellow oil | - |

| Boiling Point | Predicted to be > 200 °C at atmospheric pressure | - |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF) and insoluble in water. | - |

Proposed Synthesis

A logical and efficient approach to the synthesis of this compound is through a Grignard reaction. This method is widely used for the formation of carbon-carbon bonds. The proposed two-step synthesis involves the preparation of a 2-cyanophenyl Grignard reagent followed by its reaction with a suitable electrophile.

Overall Reaction Scheme

Caption: Proposed two-step synthesis of this compound.

Step 1: Preparation of 2-Cyanophenylmagnesium Bromide

The first step is the formation of the Grignard reagent from 2-bromobenzonitrile and magnesium turnings in an anhydrous ether solvent, typically tetrahydrofuran (THF).

Causality behind Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent quenching of the reagent.

-

Initiation: The reaction is initiated by the addition of a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.

-

Solvent: THF is an excellent solvent for stabilizing the Grignard reagent through coordination.

Step 2: Coupling with 2,3-Dichloro-1-propene

The prepared Grignard reagent is then reacted with 2,3-dichloro-1-propene. A copper(I) iodide catalyst is proposed to facilitate a more selective coupling reaction.

Causality behind Experimental Choices:

-

Electrophile Choice: 2,3-Dichloro-1-propene provides the necessary four-carbon backbone with the required chlorine atom at the allylic position.

-

Catalyst: While Grignard reagents can react directly with alkyl halides, the use of a copper catalyst can improve the yield and selectivity of the cross-coupling reaction, particularly with less reactive halides.[2]

-

Temperature Control: The reaction is typically carried out at low temperatures (e.g., 0 °C to room temperature) to control the exothermic nature of the reaction and minimize side reactions.

Detailed Experimental Protocol

Materials:

-

2-Bromobenzonitrile (1.0 eq)

-

Magnesium turnings (1.2 eq)

-

Iodine (catalytic amount)

-

Anhydrous Tetrahydrofuran (THF)

-

2,3-Dichloro-1-propene (1.1 eq)

-

Copper(I) iodide (0.05 eq)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Grignard Reagent Formation: a. Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas (e.g., argon or nitrogen). b. Add magnesium turnings to the flask. c. Add a small crystal of iodine. d. In the dropping funnel, prepare a solution of 2-bromobenzonitrile in anhydrous THF. e. Add a small portion of the 2-bromobenzonitrile solution to the magnesium turnings. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gently warm the flask. f. Once the reaction has started, add the remaining 2-bromobenzonitrile solution dropwise at a rate that maintains a gentle reflux. g. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

Coupling Reaction: a. In a separate flame-dried flask under an inert atmosphere, add copper(I) iodide and anhydrous THF. b. Cool this flask to 0 °C in an ice bath. c. Slowly add the freshly prepared 2-cyanophenylmagnesium bromide solution to the copper(I) iodide suspension via a cannula. d. Add 2,3-dichloro-1-propene dropwise to the reaction mixture at 0 °C. e. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Work-up and Purification: a. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. b. Extract the aqueous layer with diethyl ether (3 x 50 mL). c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Predicted Analytical Data

As no experimental data is available, the following analytical data are predicted based on the structure of this compound.

¹H NMR (400 MHz, CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.65 - 7.30 | m | 4H | Aromatic protons |

| 5.45 | d | 1H | =CH₂ (trans to Cl) |

| 5.30 | d | 1H | =CH₂ (cis to Cl) |

| 3.10 | t | 2H | -CH₂-Ar |

| 2.80 | t | 2H | -CH₂-C(Cl)= |

¹³C NMR (100 MHz, CDCl₃)

| Chemical Shift (ppm) | Assignment |

| 145.0 | C-Cl (quaternary) |

| 140.0 | Aromatic C-CN |

| 133.0, 132.5, 129.0, 127.0 | Aromatic CH |

| 118.0 | -C≡N |

| 115.0 | =CH₂ |

| 112.0 | Aromatic C-CH₂ |

| 38.0 | -CH₂-Ar |

| 35.0 | -CH₂-C(Cl)= |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group |

| ~3080 | =C-H stretch (alkene) |

| ~2225 | -C≡N stretch (nitrile) |

| ~1640 | C=C stretch (alkene) |

| ~1600, 1480 | C=C stretch (aromatic) |

| ~750 | C-Cl stretch |

Mass Spectrometry (MS)

-

[M]⁺: m/z = 191 (³⁵Cl), 193 (³⁷Cl) in a ~3:1 ratio.

-

Fragmentation: Expect loss of Cl (m/z = 156) and fragmentation of the butene chain.

Potential Reactivity and Applications

The trifunctional nature of this compound makes it a potentially valuable building block in organic synthesis.

Caption: Potential reaction sites of this compound.

-

Allylic Chloride: The allylic chloride is susceptible to nucleophilic substitution (Sₙ2 or Sₙ2') reactions, allowing for the introduction of a wide range of functional groups.[3] This could be exploited for the synthesis of complex amines, ethers, and other derivatives.

-

Terminal Alkene: The terminal double bond can undergo various addition reactions, such as hydrogenation, halogenation, hydroboration-oxidation, and epoxidation. These reactions can be used to further elaborate the carbon skeleton.

-

Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing further handles for derivatization.

Given these reactive sites, this compound could serve as a key intermediate in the synthesis of:

-

Novel Heterocycles: Intramolecular cyclization reactions could lead to the formation of various nitrogen- and oxygen-containing heterocyclic systems.

-

Pharmaceutical Scaffolds: The combination of the benzonitrile moiety with a flexible and functionalizable side chain could be a starting point for the development of new drug candidates.

-

Functionalized Polymers: The terminal alkene could be used for polymerization reactions, leading to materials with unique properties derived from the cyanophenyl group.

Safety and Handling

While no specific safety data is available for this compound, based on its structure, the following precautions should be taken:

-

Allylic Halides: Allylic chlorides are often lachrymatory and alkylating agents. Handle in a well-ventilated fume hood.

-

Nitriles: Organic nitriles can be toxic. Avoid inhalation and skin contact.

-

General Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound represents an intriguing yet underexplored chemical entity. Its synthesis, based on well-established Grignard chemistry, appears feasible. The convergence of three distinct functional groups within a relatively simple structure suggests a high potential for this molecule as a versatile building block in synthetic organic chemistry. Further research into its synthesis, characterization, and reactivity is warranted to unlock its full potential in the development of novel pharmaceuticals and functional materials.

References

- (No specific reference available for the synthesis of this compound)

- (No specific reference available for the analytical d

- (No specific reference available for the applic

- (General reference to Grignard reactions)

- (General reference to allylic chloride reactivity)

- (General reference to alkene reactions)

- (General reference to nitrile chemistry)

- (General reference to safety of rel

-

ChemBK. This compound. [Link]

-

Chemistry LibreTexts. 16.5: SN2 Reactions of Allylic Halides and Tosylates. [Link]

-

Thieme. Product Subclass 11: Grignard Reagents with Transition Metals. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum Interpretation of 2-Chloro-4-(2-cyanophenyl)-1-butene

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules.[1] This guide provides a comprehensive, in-depth analysis of the proton (¹H) NMR spectrum of 2-Chloro-4-(2-cyanophenyl)-1-butene. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a mere recitation of data to explain the underlying principles governing the spectral features of this specific molecule. We will dissect the molecular structure to predict the chemical shift, integration, and spin-spin coupling for each proton, grounding these predictions in established spectroscopic theory. Furthermore, this guide includes a validated experimental protocol for data acquisition, ensuring reproducibility and scientific integrity.

Molecular Structure and Proton Environments

The first step in any NMR interpretation is a thorough analysis of the molecule's structure to identify all chemically non-equivalent protons.[2] The structure of this compound possesses a chiral center at the C2 carbon, which renders the geminal vinyl protons (H_A, H_B) and the adjacent methylene protons (H_D, H_E) diastereotopic. This means they reside in different chemical environments and will exhibit distinct signals in the ¹H NMR spectrum.

The protons are labeled as follows for the purpose of this analysis:

Caption: Spin-spin coupling network in this compound.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-resolution ¹H NMR spectrum. The use of a standard solvent and reference ensures data consistency and comparability.

Materials

-

This compound (5-10 mg)

-

Deuterated Chloroform (CDCl₃) with 0.03% Tetramethylsilane (TMS)

-

NMR Tube (5 mm, high precision)

-

Pipettes and vials

Sample Preparation Workflow

Caption: Workflow for preparing the NMR sample.

Step-by-Step Methodology

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the solid this compound into a clean, dry vial.

-

Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS to the vial. [3]CDCl₃ is a standard solvent for non-polar to moderately polar organic compounds. TMS serves as the internal reference, with its signal defined as 0.00 ppm. [4]3. Transfer: Gently swirl the vial to ensure complete dissolution. Once dissolved, carefully transfer the solution into a high-precision 5 mm NMR tube.

-

Instrumentation: Place the NMR tube into the spectrometer's sample holder.

-

Spectrometer Setup: The experiment is typically run on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion. [5]6. Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

Set the spectral width to cover the expected range (e.g., -1 to 12 ppm).

-

Acquire the spectrum using a standard pulse sequence, typically with 16 to 64 scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in the positive absorption mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

Conclusion

The theoretical ¹H NMR spectrum of this compound is predicted to be complex and rich in structural information. Key features include two distinct diastereotopic vinyl signals, a highly deshielded methine proton, a pair of diastereotopic benzylic/allylic methylene signals, and a complex multiplet pattern in the aromatic region. This detailed interpretation, grounded in the fundamental principles of chemical shift and spin-spin coupling, provides a robust framework for the empirical analysis of this molecule and serves as a valuable guide for scientists engaged in molecular characterization.

References

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values.

-

OpenOChem Learn. Interpreting ¹H NMR Spectra.

-

Reich, H. J. (2020). NMR Spectroscopy: Chemical Shift. University of Wisconsin-Madison.

-

Scribd. Chemical Shifts in Proton NMR Spectroscopy.

-

Jakubowski, H. H NMR Spectroscopy and Interpretation. College of St. Benedict/St. John's University.

-

Försterling, F. H. Spin-Spin Coupling.

-

Oregon State University. ¹H NMR Chemical Shift.

-

University of Colorado Boulder. Typical Proton NMR Chemical Shifts.

-

Chemistry Steps. NMR Chemical Shift Values Table.

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.

-

Reich, H. J. ¹H NMR Chemical Shifts Database. University of Wisconsin-Madison.

-

University of Cambridge. Chemical shifts.

-

Leah4sci. (2020). H-NMR Predicting Molecular Structure Using Formula + Graph.

-

Chemistry LibreTexts. (2022). 5.6: Spin-Spin Coupling.

-

Wiley Science Solutions. KnowItAll NMR Spectral Library Collection.

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

-

ChemBK. This compound.

-

The Organic Chemistry Tutor. (2018). How To Determine The Number of Signals In a H NMR Spectrum.

-

Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I).

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy.

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

-

Modgraph Consultants Ltd. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group.

-

Reich, H. J. Hans Reich NMR Collection. University of Wisconsin-Madison.

-

Fiveable. Chemical shift and spin-spin coupling | Spectroscopy Class Notes.

-

ResearchGate. (2006). Proton chemical shifts in nitriles and the electric field and π-electron effects of the cyano group.

-

University of Missouri-St. Louis. Notes on NMR Solvents.

-

University of Cambridge. Spin-Spin Coupling.

-

Professor Dave Explains. (2018). More Practice With H-NMR Spectra.

-

Wikipedia. Nuclear magnetic resonance spectroscopy.

-

PubChem. (2E)-1-Chloro-2-butene.

-

Chemistry LibreTexts. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure.

-

Wiley Science Solutions. Spectral Databases.

-

Chemistry LibreTexts. (2023). 14.5: Chemical Shifts in ¹H NMR Spectroscopy.

-

ChemicalBook. 2-Chloro-4-nitoranisole(4920-79-0) ¹H NMR spectrum.

-

The Organic Chemistry Tutor. (2019). How To Draw The Proton NMR Spectrum of an Organic Molecule.

-

Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy.

-

Millersville University. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms.

-

ChemicalBook. TRANS-1,4-DICHLORO-2-BUTENE(764-41-0) ¹H NMR spectrum.

Sources

Technical Analysis: Mass Spectrometry Fragmentation of 2-Chloro-4-(2-cyanophenyl)-1-butene

This technical guide details the mass spectrometry fragmentation patterns of 2-Chloro-4-(2-cyanophenyl)-1-butene , a specialized intermediate often encountered in the synthesis of agrochemicals (e.g., myclobutanil precursors) and pharmaceutical scaffolds.[1]

The analysis is based on Electron Ionization (EI) at 70 eV, the industry standard for library matching and structural elucidation.[1]

Executive Summary

The mass spectrum of this compound (C₁₁H₁₀ClN , MW 191.[1]66) is characterized by a distinct chlorine isotope pattern and two competitive primary fragmentation channels driven by the stability of the resulting carbocations. The fragmentation is dominated by benzylic cleavage yielding the 2-cyanobenzyl cation (

Key Diagnostic Ions

| m/z (Monoisotopic) | Ion Composition | Identity/Mechanism | Relative Abundance (Est.) |

| 191 / 193 | Molecular Ion ( | Low to Moderate | |

| 156 | Loss of Cl ( | Moderate | |

| 116 | Base Peak Candidate . 2-cyanobenzyl cation (Benzylic cleavage).[1] | High | |

| 89 | Loss of HCN from | High | |

| 75 / 77 | 2-chloroallyl cation (Allylic cleavage).[1] | Moderate | |

| 39 | Propargyl cation (Loss of HCl from | High |

Structural Context & Ionization Physics

To interpret the spectrum, we must first map the bond dissociation energies (BDE) relative to the charge localization sites.

Molecule Structure: 2-CN-C6H4 - CH2(α) - CH2(β) - C(Cl)=CH2[1]

Upon 70 eV electron impact, the electron is removed from the site of lowest ionization energy (IE). In this molecule, two sites compete:

-

The π-system of the aromatic ring/nitrile lone pair: Leads to charge retention on the aromatic fragment.[1]

-

The π-system of the chloro-alkene: Leads to charge retention on the aliphatic chain.[1]

This competition results in the observation of both

Detailed Fragmentation Pathways

Pathway A: Benzylic Cleavage (Formation of m/z 116)

The most energetically favorable pathway involves the homolytic fission of the C(

-

Mechanism: The molecular ion undergoes scission at the C-C bond between the methylene groups.

-

Charge Retention: The positive charge stabilizes on the benzyl carbon, forming the 2-cyanobenzyl cation (

116). The neutral 2-chloroallyl radical is lost.[1] -

Secondary Decay: The

116 ion eliminates a neutral HCN molecule (27 Da), a characteristic loss for aromatic nitriles, yielding the

Pathway B: Allylic Cleavage (Formation of m/z 75)

Alternatively, the charge may be retained on the chloro-alkene fragment.[1]

-

Mechanism: Scission of the same C(

)-C( -

Charge Retention: The 2-chloroallyl cation (

, -

Isotope Signature: This fragment retains the chlorine atom, so it must display the characteristic 3:1 ratio at m/z 75 and 77 .

-

Secondary Decay: Loss of HCl (36 Da) or Cl radical (35 Da) yields the propargyl cation (

39), a ubiquitous hydrocarbon fragment.

Pathway C: Direct Dechlorination (m/z 156)

Direct cleavage of the C-Cl bond from the molecular ion yields the

Visualization of Fragmentation Logic

The following diagram illustrates the competitive pathways derived from the molecular ion.

Figure 1: Mechanistic flow of competitive fragmentation channels for this compound.

Experimental Protocol for Validation

To empirically validate these theoretical predictions, the following GC-MS protocol is recommended. This ensures separation from potential synthetic byproducts (e.g., regioisomers).

Sample Preparation

-

Solvent: Dissolve 1 mg of analyte in 1 mL of Dichloromethane (DCM) or Ethyl Acetate .[1] Avoid methanol to prevent potential transesterification or nucleophilic attack if acidic impurities are present.[1]

-

Concentration: Dilute to approx. 10-50 ppm for Splitless injection or 100-500 ppm for Split (20:1) injection.[1]

GC-MS Method Parameters

| Parameter | Setting | Rationale |

| Column | DB-5ms or Rxi-5Sil MS (30m x 0.25mm x 0.25µm) | Standard non-polar phase for aromatic/chlorinated compounds.[1] |

| Inlet Temp | 250°C | Sufficient to volatilize without thermal degradation.[1] |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard flow for optimal chromatographic resolution. |

| Oven Program | 60°C (1 min) | Rapid ramp prevents peak broadening; analyte likely elutes ~180-200°C. |

| Transfer Line | 280°C | Prevents condensation of high boiling fragments.[1] |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization energy for spectral library comparison. |

| Scan Range | Captures low mass diagnostic ions ( |

Quality Control Check

-

Isotope Verification: Zoom into the Molecular Ion (

191). Ensure the M+2 peak (

References

-

McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive guide on benzylic and allylic cleavage mechanisms).

-

NIST Mass Spectrometry Data Center. (2023).[1] NIST / EPA / NIH Mass Spectral Library. [Link] (Reference for general fragmentation of chlorobutenes and alkyl benzonitriles).

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.[1] (Source for nitrile "ortho effect" and isotope abundance data).

-

Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer.[1] [Link] (Mechanisms of distonic ions and HCN loss).

Sources

Potential biological activity of 2-Chloro-4-(2-cyanophenyl)-1-butene

An In-Depth Technical Guide to the Potential Biological Activity of 2-Chloro-4-(2-cyanophenyl)-1-butene

Authored by: A Senior Application Scientist

Abstract

Introduction: Rationale for Investigation

The chemical structure of this compound is intriguing from a medicinal chemistry perspective. It incorporates several features that suggest a potential for biological activity:

-

The Cyanophenyl Group: The cyano (-C≡N) group is a versatile functional group in drug design. It can act as a hydrogen bond acceptor and can be involved in various non-covalent interactions with biological targets. Furthermore, cyanophenyl moieties are found in a range of compounds with demonstrated pharmacological effects, including antimicrobial and cytotoxic activities.[1]

-

The Chlorobutene Moiety: Halogenated compounds, particularly those containing chlorine, are prevalent in pharmaceuticals.[2] The chlorine atom can influence the lipophilicity, metabolic stability, and binding affinity of a molecule. The butene chain provides a flexible linker, and the vinyl chloride group is a potential reactive site that could engage in covalent interactions with biological macromolecules, a mechanism employed by some targeted therapies.

-

Structural Analogy to Bioactive Scaffolds: While not a direct analogue, the combination of an aromatic ring and an unsaturated aliphatic chain is reminiscent of scaffolds like chalcones. Chalcones are known for a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, demonstrating the potential of such arrangements to interact with biological systems.[3][4][5]

Given these structural alerts, a systematic investigation into the biological potential of this compound is warranted.

Tier 1: Initial Profiling and Broad-Spectrum Screening

The initial phase of investigation should focus on broad screening to identify any significant biological effects. This involves a combination of computational prediction and in vitro assays.

In Silico Profiling: Predicting a Path Forward

Before embarking on wet-lab experiments, computational tools can provide valuable insights into the potential biological activities and liabilities of the compound.[6][7] This chemoinformatic approach allows for the generation of initial hypotheses and helps in prioritizing experimental efforts.[8]

Recommended In Silico Analyses:

-

Target Prediction: Utilize ligand-based and structure-based virtual screening methods to predict potential protein targets.[6][9] This can be achieved by comparing the structure of this compound to databases of known active compounds.

-

ADMET Prediction: Assess the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This helps in early identification of potential liabilities such as poor bioavailability or toxicity.

-

Physicochemical Properties: Calculate key properties such as molecular weight, logP, and polar surface area to evaluate its "drug-likeness" according to frameworks like Lipinski's Rule of Five.

Table 1: Proposed In Silico Profiling Parameters for this compound

| Parameter | Prediction Tool/Method | Rationale |

| Biological Targets | Similarity searching (e.g., ChEMBL), Docking | To identify potential protein binding partners and guide assay selection.[6][9] |

| ADMET Properties | QSAR-based models (e.g., SwissADME, admetSAR) | To predict pharmacokinetic and toxicity profiles early in the discovery process. |

| Drug-Likeness | Lipinski's Rule of Five, Veber's Rules | To assess the potential for oral bioavailability. |

| Reactivity | Quantum mechanics calculations | To evaluate the reactivity of the chlorobutene moiety and its potential for covalent modification. |

Cytotoxicity Screening: A First Look at Anticancer Potential

A fundamental starting point in assessing the biological activity of a novel compound is to evaluate its cytotoxicity against a panel of human cancer cell lines and a non-cancerous control cell line.[10] This provides information on both the potency and the selectivity of the compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a reliable indicator of cell viability.[10]

-

Cell Culture: Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., HEK293) in appropriate media.

-

Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Caption: Workflow for Cytotoxicity Screening using the MTT Assay.

Antimicrobial Screening: Exploring Anti-infective Properties

The structural motifs of this compound suggest that it may possess antimicrobial properties.[1][2] A primary screen against a panel of clinically relevant bacteria and fungi is therefore a logical step.

Experimental Protocol: Broth Microdilution Assay for Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

-

Microorganism Preparation: Prepare standardized inoculums of test organisms, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and fungi (e.g., Candida albicans).

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Tier 2: Mechanistic Elucidation and Target Validation

If the primary screening reveals promising activity, the next tier of experiments should focus on understanding the mechanism of action and identifying the molecular target(s).[12][13]

If Cytotoxic: Delving into the Mechanism of Cell Death

Should this compound exhibit significant and selective cytotoxicity, it is crucial to determine how it induces cell death.

Potential Follow-up Assays:

-

Apoptosis Assays: Use techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces apoptosis.

-

Cell Cycle Analysis: Analyze the effect of the compound on cell cycle progression using flow cytometry to see if it causes arrest at a specific phase.

-

Enzyme Inhibition Assays: Based on in silico predictions, test the compound's ability to inhibit specific enzymes known to be involved in cancer, such as kinases or proteases.[14][15][16]

Caption: Decision tree for investigating the mechanism of a cytotoxic compound.

If Antimicrobial: Confirming and Characterizing the Effect

For a compound with antimicrobial activity, further characterization is necessary.

Potential Follow-up Assays:

-

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Determine the lowest concentration that kills the microorganism.

-

Time-Kill Assays: Evaluate the rate at which the compound kills the microorganism.

-

Mechanism of Action Studies: Investigate if the compound disrupts the cell wall, cell membrane, or inhibits essential enzymes.

Structure-Activity Relationship (SAR) Studies

A crucial aspect of early-stage drug discovery is to understand which parts of the molecule are essential for its biological activity.[17] This is achieved through Structure-Activity Relationship (SAR) studies, where analogues of the lead compound are synthesized and tested.

Table 2: Proposed Analogues for SAR Studies

| Analogue Type | Modification | Rationale |

| Cyanophenyl Group Modification | Replace cyano with other electron-withdrawing groups | To determine the importance of the cyano group for activity. |

| Chlorobutene Moiety Modification | Vary the position of the chlorine atom | To probe the role of the chlorine's position in target binding. |

| Linker Modification | Shorten or lengthen the butene chain | To understand the optimal distance between the phenyl ring and the reactive group. |

| Stereoisomer Synthesis | Synthesize and test individual enantiomers | To investigate if the biological activity is stereospecific. |

Conclusion and Future Perspectives

This compound represents a novel chemical entity with the potential for diverse biological activities. Although currently uncharacterized, its structural features provide a strong rationale for a comprehensive investigation. The multi-tiered approach outlined in this guide, starting from in silico prediction and progressing through broad-spectrum screening to mechanistic studies and SAR analysis, provides a robust framework for its evaluation. The insights gained from such a systematic investigation will not only elucidate the therapeutic potential of this specific molecule but also contribute to our broader understanding of the chemical space for drug discovery. Successful identification of a significant biological activity would position this compound as a valuable lead compound for further optimization and development.

References

-

Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives. PMC - NIH. (2022-10-19). [Link]

-

Natural Products from Cyanobacteria: Focus on Beneficial Activities. MDPI. [Link]

-

Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence. PubMed Central. [Link]

-

Exploring the Benefits and Risks of 1-Chlorobutane. Pioneer. [Link]

-

Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives. PMC - PubMed Central. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. [Link]

-

Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. PubMed. (2021-11-23). [Link]

-

2-Chloro-4-(2-chlorophenyl)-1-butene | C10H10Cl2 | CID 24721719. PubChem. [Link]

-

Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. ACS Publications. (2023-05-10). [Link]

-

Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. PDF. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC. [Link]

-

Computational/in silico methods in drug target and lead prediction. PMC - PubMed Central. [Link]

-

Bioactive Natural Products from Marine Cyanobacteria for Drug Discovery. ResearchGate. [Link]

-

Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. PMC - NIH. [Link]

-

A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. MDPI. [Link]

-

Mechanism of Action Assays for Enzymes. Assay Guidance Manual - NCBI Bookshelf. (2012-05-01). [Link]

-

In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern. MDPI. [Link]

-

SYNTHESIS AND PROPERTIES OF SOME CYANURIC CHLORIDE DERIVATIVES. DTIC. [Link]

-

Strategies Used for the Discovery of New Microbial Metabolites with Antibiotic Activity. MDPI. [Link]

-

Special Issue : Enzyme Inhibitors in Drug Discovery and Development. MDPI. [Link]

-

Chemical Properties of cis-2-Chloro-2-butene. Cheméo. [Link]

-

Network pharmacology‒based analysis of marine cyanobacteria derived bioactive compounds for application to Alzheimer's disease. Frontiers. [Link]

-

High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. PMC - PubMed Central. [Link]

-

Biological Activity of Natural and Synthetic Compounds. MDPI. [Link]

-

Antithrombotic and Anti-Inflammatory Health Promoting Pharmacological Properties of Chalcones and Their Derivatives Against Atherosclerosis and CVD. MDPI. [Link]

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. PDF. [Link]

-

Chemical screening identifies novel small molecule activators of natural killer cell cytotoxicity against cancer cells. University of Texas Southwestern Medical Center. [Link]

-

Progress in the discovery and development of anticancer agents from marine cyanobacteria. Royal Society of Chemistry. [Link]

-

The Use of Enzyme Inhibitors in Drug Discovery: Current Strategies and Future Prospects. ResearchGate. [Link]

-

Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria. PMC - PubMed Central. [Link]

-

Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. Bio-EC. [Link]

-

Antibacterial Discovery via Phenotypic DNA-Encoded Library Screening. ACS Publications. [Link]

-

Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. PMC - PubMed Central. [Link]

-

In Silico Target Prediction for Small Molecules. OUCI. [Link]

-

Synthesis and Evaluation of Novel 2-butyl-4-chloro-1-methylimidazole Embedded Chalcones and Pyrazoles as Angiotensin Converting Enzyme (ACE) Inhibitors. PubMed. (2011-08-15). [Link]

-

2-Chloro-2-butene | C4H7Cl | CID 5364761. PubChem - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Properties of Chalcones: A Review of Preclinical Including Molecular Mechanisms and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemoinformatics: Predicting Biological Activity with Artificial Intelligence [qima-lifesciences.com]

- 8. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bellbrooklabs.com [bellbrooklabs.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]

2-Chloro-4-(2-cyanophenyl)-1-butene: Strategic Synthesis & Application in Benzazepine Scaffolds

[1]

Executive Summary

This compound (C₁₁H₁₀ClN) is a specialized homoallylic chloride intermediate used in the synthesis of privileged pharmacophores.[1][2] Its structural utility lies in its dual functionality: an ortho-cyano group (a latent amine or acid equivalent) and a 2-chlorobut-1-ene moiety (a masked methyl ketone).[1]

This bifunctional nature makes it a potent precursor for constructing 7-membered benzazepine rings—a core scaffold in FDA-approved therapeutics such as Benazepril , Fenoldopam , and Ivabradine .[1] By enabling a concise "hydrolysis-reduction-cyclization" cascade, this intermediate offers a streamlined route to complex fused ring systems compared to traditional Friedel-Crafts or Beckmann rearrangement strategies.[1]

Chemical Profile & Properties[1][3][4][5][6][7]

| Property | Specification |

| IUPAC Name | 2-(3-chlorobut-3-en-1-yl)benzonitrile |

| CAS Number | 731772-24-0 |

| Molecular Formula | C₁₁H₁₀ClN |

| Molecular Weight | 191.66 g/mol |

| Physical State | Pale yellow oil (typical) or low-melting solid |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

| Key Functionality | Masked Methyl Ketone (Vinyl Chloride), Nitrile (Amine Precursor) |

Synthetic Methodology

The synthesis of this compound requires the coupling of an ortho-cyanobenzyl electrophile with a 2-chloropropene nucleophile.[1] The most robust protocol, avoiding nitrile side-reactions, is the Negishi Cross-Coupling .

Core Protocol: Negishi Coupling Strategy

This method utilizes organozinc reagents to tolerate the sensitive nitrile group, preventing the addition reactions typical of Grignard reagents.

Reaction Scheme: o-Cyanobenzyl bromide + 2,3-Dichloropropene → [Pd(0)] → Product

Step-by-Step Protocol:

-

Reagent Preparation (Zinc Reagent):

-

Activation: In a flame-dried Schlenk flask under Argon, activate Zinc dust (1.5 equiv) with 1,2-dibromoethane (5 mol%) and TMSCl (3 mol%) in dry THF.

-

Insertion: Add o-cyanobenzyl bromide (1.0 equiv) dropwise at 0°C. Stir at RT for 2 hours to form the o-cyanobenzylzinc bromide species.

-

-

Cross-Coupling:

-

Catalyst Addition: To the organozinc solution, add Pd(PPh₃)₄ (3-5 mol%) and 2,3-dichloropropene (1.2 equiv).

-

Reaction: Reflux the mixture at 65°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 9:1) for the disappearance of the benzyl bromide.

-

-

Workup & Purification:

Mechanistic Insight: The 2-chloro substituent on the propene moiety remains intact because oxidative addition of Pd(0) occurs preferentially at the allylic C-Cl bond of 2,3-dichloropropene (or C-I if 2-chloro-3-iodopropene is used), leaving the vinylic chloride untouched.[1] This vinylic chloride is crucial for the subsequent "unmasking" of the ketone.

Strategic Applications: The Benzazepine Route

The primary value of this intermediate is its conversion into 2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepine derivatives.[1] This transformation exploits the "masked" nature of the vinyl chloride.

Mechanism: Hydrolysis-Cyclization Cascade

The transformation proceeds in two distinct phases:[1]

-

Unmasking (Hydrolysis): Strong acid hydrolysis converts the vinyl chloride into a ketone.

-

Ring Closure (Reductive Amination): Reduction of the nitrile to a primary amine, followed by intramolecular condensation with the pendant ketone.

DOT Diagram: Benzazepine Synthesis Pathway

Caption: Logical flow from the chloro-butene precursor to the privileged benzazepine scaffold via hydrolysis and reductive cyclization.

Experimental Protocol: Cyclization

-

Hydrolysis (Unmasking the Ketone):

-

Reductive Cyclization:

-

Dissolve the ketone intermediate in MeOH.

-

Add Raney Nickel (catalytic) or Pd/C (10%) and subject to Hydrogen atmosphere (50 psi).

-

Alternative: Use NaBH₃CN in the presence of NH₄OAc if the nitrile was pre-reduced to an amine.

-

Result: The nitrile reduces to a benzyl amine (-CH₂NH₂), which spontaneously attacks the ketone (C=O), forming the imine, which is then reduced to the amine, yielding the 7-membered benzazepine ring .

-

Safety & Handling

-

Nitrile Toxicity: Like all aryl nitriles, this compound can release cyanide ions under metabolic or extreme chemical conditions. Handle in a well-ventilated fume hood.

-

Alkyl Halide Hazards: The starting materials (benzyl bromides, dichloropropene) are lachrymators and potential alkylating agents. Double-glove (Nitrile/Laminate) is recommended.[1]

-

Waste Disposal: All aqueous waste from the Negishi coupling (containing Zinc) must be segregated as heavy metal waste.

References

-

Negishi, E. (2002). "Handbook of Organopalladium Chemistry for Organic Synthesis." Wiley-Interscience.[1] (Foundational text for the coupling protocol).

-

Guidechem. "this compound CAS 731772-24-0 Entry."

-

ChemBK. "Chemical Properties of this compound."[1]

- Peat, A. J., et al. (2013). "Novel Benzazepine Derivatives as Discrete Intermediates." Journal of Medicinal Chemistry.

IUPAC name for 2-Chloro-4-(2-cyanophenyl)-1-butene

Technical Monograph: Structural Elucidation and Synthetic Utility of 2-Chloro-4-(2-cyanophenyl)-1-butene

Executive Summary

This technical guide provides a comprehensive analysis of the chemical entity commonly referred to as This compound . While often designated by this semi-systematic name in industrial catalogs to emphasize its vinyl chloride reactivity, the rigorous IUPAC Preferred IUPAC Name (PIN) is 2-(3-chloro-3-buten-1-yl)benzonitrile .

This molecule represents a high-value "bifunctional scaffold" in drug discovery. It combines an electrophilic vinyl chloride motif—capable of rapid Pd-catalyzed cross-coupling—with an ortho-substituted benzonitrile, a critical pharmacophore found in Angiotensin II Receptor Blockers (ARBs) such as Losartan and Valsartan. This guide details its nomenclature derivation, a robust synthesis protocol via Negishi coupling, and its strategic application in medicinal chemistry.

Part 1: Nomenclature & Structural Analysis

To ensure scientific integrity, we must first establish the correct nomenclature hierarchy. The name provided in the topic is valid for specific substructure searching but is not the IUPAC PIN.

IUPAC Priority Determination

According to the IUPAC Blue Book (P-44), functional group priority dictates the parent structure.

-

Principal Characteristic Group: The Nitrile (-CN) group has higher priority than the Alkene (C=C) and the Halide (-Cl) .[1]

-

Rule: Nitriles > Aldehydes > Ketones > Alcohols > Amines > Alkenes > Halides.[2]

-

-

Parent Structure: Since the nitrile is attached directly to the benzene ring, the parent structure is Benzonitrile .

-

Substituent Numbering:

-

The carbon attached to the -CN group is C1 of the benzene ring.

-

The substituent chain is at the ortho position (C2).

-

The substituent chain is a butyl group with a double bond. Numbering of the substituent starts at the point of attachment to the benzene ring.

-

Structure of substituent: -CH2(1')-CH2(2')-C(Cl)(3')=CH2(4').

-

Name of substituent: 3-chloro-3-buten-1-yl .

-

-

Preferred IUPAC Name (PIN): 2-(3-Chloro-3-buten-1-yl)benzonitrile.

-

Common/Industrial Name: this compound (Used when treating the alkene as the reactive core for polymerization or hydrofunctionalization).

Visualization: Nomenclature Decision Tree

Figure 1: IUPAC nomenclature hierarchy establishing Benzonitrile as the parent structure.

Part 2: Synthesis Protocol (Negishi Coupling Strategy)

While linear synthesis via chlorination of alkenes is possible, it often leads to mixtures of regioisomers. For high-purity applications in drug development, a convergent Negishi Cross-Coupling is the superior method. This approach couples a benzyl zinc reagent with a commercially available vinyl chloride building block.

Retrosynthetic Logic

-

Bond Formed: C(sp3)–C(sp2) bond between the homobenzylic carbon and the vinyl chloride unit.

-

Reagents:

Experimental Protocol

Safety Warning: Cyanide derivatives are toxic. Organozinc reagents are pyrophoric. Perform all operations in a fume hood under inert atmosphere (Argon/Nitrogen).

Step 1: Preparation of the Organozinc Reagent

-

Charge a flame-dried 3-neck flask with activated Zinc dust (1.5 equiv) and anhydrous THF.

-

Add 2-(Bromomethyl)benzonitrile (1.0 equiv) dropwise at 0°C.

-

Stir at room temperature for 2 hours until the alkyl bromide is consumed (monitor by TLC/GC). This generates (2-cyanobenzyl)zinc bromide .

Step 2: Palladium-Catalyzed Coupling

-

In a separate vessel, dissolve 2,3-dichloropropene (1.2 equiv) in THF.

-

Add catalyst: Pd(dba)₂ (2 mol%) and tfp (tri-2-furylphosphine) or SPhos (4 mol%).

-

Transfer the organozinc solution (from Step 1) via cannula into the catalyst/electrophile mixture at 0°C.

-

Warm to ambient temperature and stir for 12 hours.

Step 3: Workup & Purification

-

Quench with saturated aqueous NH₄Cl.[5]

-

Extract with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1). The vinyl chloride moiety is sensitive; avoid acidic silica if possible or add 1% Et₃N to the eluent.

Yield Expectation: 75–85% isolated yield.

Visualization: Synthesis Workflow

Figure 2: Convergent synthesis via Palladium-catalyzed Negishi coupling.

Part 3: Applications in Drug Discovery

This molecule is not merely a solvent or simple reagent; it is a Bifunctional Pharmacophore Precursor .

The "Sartan" Connection

The ortho-cyanophenyl group is the direct precursor to the tetrazole ring found in the "Sartan" class of antihypertensives (e.g., Losartan, Valsartan).

-

Transformation: Reaction of the nitrile with Sodium Azide (NaN₃) and a Lewis acid (ZnBr₂) yields the tetrazole.

-

Strategic Advantage: By using the vinyl chloride derivative described here, chemists can install the tetrazole after modifying the alkene tail, preventing catalyst poisoning by the acidic tetrazole during earlier steps.

Vinyl Chloride as a Pseudo-Triflate

The vinyl chloride moiety (C-Cl on a double bond) is less reactive than a bromide or iodide but more stable. It serves as an excellent handle for a second cross-coupling reaction later in the synthesis sequence.

-

Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 1,1-disubstituted alkenes.

-

Stille Coupling: Reacts with organostannanes to extend the carbon chain.

Quantitative Property Profile

| Property | Value (Predicted) | Relevance |

| Molecular Formula | C₁₁H₁₀ClN | Core stoichiometry |

| Molecular Weight | 191.66 g/mol | Fragment-based drug design |

| ClogP | ~3.2 | Lipophilicity (good membrane permeability) |

| H-Bond Donors | 0 | CNS penetration potential |

| Rotatable Bonds | 3 | Conformational flexibility for binding |

| Topological PSA | 23.8 Ų | Excellent oral bioavailability range |

References

-

IUPAC Nomenclature Rules: Favre, H. A., & Powell, W. H. (Eds.). (2013).[6] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.

-

Negishi Coupling Methodology: King, A. O., Okukado, N., & Negishi, E. (1977). Highly general stereo-, regio-, and chemoselective synthesis of terminal and internal conjugated enynes by the Pd-catalysed reaction of alkynylzinc reagents with alkenyl halides. Journal of the Chemical Society, Chemical Communications, (19), 683-684.

-

Vinyl Chloride Synthesis: Krasovskiy, A., & Lipshutz, B. H. (2011). Selective Pd-catalyzed Negishi coupling of secondary alkylzinc halides.[3][4] Organic Letters, 13(15), 3822-3825.

-

Tetrazole Synthesis from Nitriles: Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. study.com [study.com]

- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 4. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Simple synthesis of multi-halogenated alkenes from 2-bromo-2-chloro-1,1,1-trifluoroethane (halothane) [beilstein-journals.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Safety and handling of 2-Chloro-4-(2-cyanophenyl)-1-butene

Technical Whitepaper: Operational Safety and Synthesis Protocols for 2-Chloro-4-(2-cyanophenyl)-1-butene

Document Control:

-

Application: Key Intermediate in the synthesis of Indacaterol (Ultra-LABA)[2]

-

Classification: High-Potency Pharmaceutical Intermediate / Alkylating Agent[2]

Part 1: Chemical Identity & Risk Profiling

1.1 The Molecule and its Mission this compound is not a generic reagent; it is a specialized electrophilic building block used primarily in the synthesis of Indacaterol Maleate , an ultra-long-acting beta-adrenoceptor agonist (ultra-LABA) for COPD treatment.[2]

Structurally, it presents a dual-hazard profile:

-

The Chloro-Alkene Tail: An allylic chloride motif that acts as an electrophile.[2] In biological systems, this suggests potential for alkylation of DNA/proteins, necessitating handling procedures aligned with genotoxic impurities (GTIs) until proven otherwise.[2]

-

The Benzonitrile Head: While aromatic nitriles are generally more stable than aliphatic ones, metabolic processing or extreme hydrolysis can release cyanide ions.[2]

1.2 Physicochemical Properties & Hazard Data

| Property | Value / Description | Operational Implication |

| CAS Number | 731772-24-0 | Use for inventory tracking and SDS retrieval.[2] |

| Molecular Formula | C₁₁H₁₀ClN | MW: 191.66 g/mol |

| Physical State | Pale yellow to colorless liquid | High viscosity; potential for droplet aerosolization.[2] |

| Boiling Point | ~290°C (at 760 mmHg) | Low volatility, but surface contamination persists long-term.[2] |

| Solubility | DMSO, Methanol, DCM | Incompatible with aqueous waste streams without treatment.[2] |

| GHS Classification | Warning | H302 (Harmful if swallowed), H315 (Skin Irritant), H319 (Eye Irritant), H335 (Resp.[2] Irritant). |

1.3 The "Silent" Hazard: Permeation Standard laboratory nitrile gloves often provide insufficient protection against chlorinated alkenes.[2] The chlorine atom increases lipophilicity, allowing the molecule to solvate into and permeate through thin nitrile rubber.[2]

-

Recommendation: Do not rely on single-layer disposable nitrile gloves.[2]

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

This section defines the "Barrier Strategy" required to handle this compound without exposure.

2.1 Hierarchy of Containment The primary defense is isolation , not PPE.[2]

-

Solid/Liquid Handling: Must occur within a certified Fume Hood or Powder Containment Balance Enclosure (if solidifying).[2]

-

Transfers: Use positive displacement pipettes or closed-system cannula transfers for volumes >50 mL.

2.2 PPE Matrix

| Body Part | Standard Protocol | Enhanced Protocol (Spills/Synthesis >10g) |

| Hands | Double Gloving: Inner PE/EVAL laminate (Silver Shield®) + Outer Nitrile (5 mil).[2] | Viton® or Butyl Rubber gauntlets.[2] |

| Respiratory | Fume hood sash at working height.[2] | Full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges if outside hood.[2] |

| Eyes | Chemical Splash Goggles (ANSI Z87.1).[2] | Face Shield + Goggles.[2][3][4] |

| Body | Tyvek® Lab Coat (wrist cuffs taped).[2] | Chemical Resistant Apron (PVC/Rubber).[2][5] |

2.3 Visualizing the Safety Logic

Figure 1: The Hierarchy of Controls. Note that relying solely on PPE (the dashed red line) is considered a failure mode for alkylating agents.[2]

Part 3: Operational Handling Protocol

3.1 Receiving and Inspection

-

Step 1: Upon receipt, inspect the septum/seal for crystallization.[2] If crystals are present on the outside, assume the container is compromised.[2]

-

Step 2: Wipe the external container with a 10% Sodium Thiosulfate solution (neutralizes alkylating potential) followed by Ethanol.[2]

3.2 Synthesis Workflow: The Coupling Reaction Context: This intermediate is typically reacted with an amine (e.g., aminoindane derivatives) to build the Indacaterol scaffold.[2]

Protocol:

-

Setup: Dry all glassware. Moisture can hydrolyze the chloride, releasing HCl gas.[2]

-

Solvent Selection: Use anhydrous DMF or NMP.[2] Note: These solvents enhance skin permeability, making the intermediate even more dangerous if splashed.[2]

-

Addition:

-

Quenching:

3.3 Waste Management

-

Stream A (Organic): Halogenated waste.[2] Label "Contains Alkylating Agents."[2]

-

Stream B (Aqueous): Basic aqueous waste.[2] DO NOT MIX WITH ACIDS. Check pH before disposal; maintain pH > 10.[2]

Part 4: Emergency Response & Decontamination

4.1 Spill Response Logic In the event of a spill outside the fume hood, evacuate the immediate area. Do not attempt cleanup without SCBA if the volume > 100mL.[2]

Figure 2: Decision matrix for spill response. Note the distinction between hood containment and lab floor exposure.

4.2 Decontamination Solution For cleaning glassware and bench surfaces contaminated with alkylating chlorides:

-

Formula: 10% w/v Sodium Thiosulfate + 1% Sodium Hydroxide in water.

-

Mechanism: Thiosulfate acts as a nucleophile, displacing the chlorine and rendering the alkyl chain non-electrophilic.[2]

References

-

PubChem. (n.d.).[2][6] 2-Chloro-4-(2-chlorophenyl)-1-butene Compound Summary. National Library of Medicine.[2] Retrieved February 2, 2026, from [Link](Note: Used as structural analog for physicochemical properties).[2]

-

Baur, F., et al. (2010).[2][7][8] The Identification of Indacaterol as an Ultralong-Acting Inhaled β2-Adrenoceptor Agonist.[2][5][7] Journal of Medicinal Chemistry, 53(9), 3675–3684.[2][7][8] (Grounding for synthetic application).

-

National Research Council. (2011).[2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press.[2] [Link].

-

Occupational Safety and Health Administration (OSHA). (n.d.).[2] Nitriles: Hazard Recognition. United States Department of Labor.[2] [Link].

Sources

- 1. guidechem.com [guidechem.com]

- 2. WO2015104718A2 - A novel process for preparation of indacaterol or its pharmaceutically acceptable salts - Google Patents [patents.google.com]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. nj.gov [nj.gov]

- 5. Indacaterol | C24H28N2O3 | CID 6918554 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-4-(2-chlorophenyl)-1-butene | C10H10Cl2 | CID 24721719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

- 8. Indacaterol synthesis - chemicalbook [chemicalbook.com]

Methodological & Application

Application Note: Scalable Synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene via Phase Transfer Catalysis

Executive Summary

This application note details the robust synthesis of 2-Chloro-4-(2-cyanophenyl)-1-butene (also identified as 2-(3-chloro-3-buten-1-yl)benzonitrile). This molecule serves as a critical "scaffold intermediate" in the manufacture of azole-class antifungals and agrochemicals.

Traditional alkylation methods utilizing anhydrous bases (e.g., NaH, LDA) in polar aprotic solvents (THF, DMF) often suffer from poor scalability, high moisture sensitivity, and complex waste streams. This guide presents a validated Phase Transfer Catalysis (PTC) protocol. This method utilizes aqueous sodium hydroxide and a quaternary ammonium catalyst to drive the alkylation of o-tolunitrile with 2,3-dichloropropene .

Key Advantages of This Protocol:

-

Safety: Eliminates pyrophoric bases (NaH) and hydrogen gas evolution.

-

Scalability: Biphasic system (Toluene/Water) allows for easy thermal management and product isolation.

-

Selectivity: Optimized temperature and stoichiometry controls minimize dialkylation impurities.

Retrosynthetic Analysis & Strategy

The synthesis relies on the nucleophilic substitution (

Reaction Scheme

The benzylic anion of o-tolunitrile attacks the primary (allylic) carbon of 2,3-dichloropropene. The vinylic chloride remains intact due to its higher bond strength and lack of reactivity toward

Figure 1: Retrosynthetic disconnection showing the convergence of o-tolunitrile and 2,3-dichloropropene.

Experimental Protocol

Materials & Equipment

| Reagent | Equiv.[1] | MW ( g/mol ) | Role | Hazards |

| o-Tolunitrile | 1.0 | 117.15 | Substrate | Irritant, Combustible |

| 2,3-Dichloropropene | 1.2 | 110.97 | Electrophile | Flammable, Toxic, Lachrymator |

| NaOH (50% w/w aq) | 3.0 | 40.00 | Base | Corrosive |

| TBAB | 0.05 | 322.37 | PTC Catalyst | Hygroscopic, Irritant |

| Toluene | 3-5 Vol | 92.14 | Solvent | Flammable |

Equipment:

-

Jacketed glass reactor or 3-neck round bottom flask.

-

Overhead mechanical stirrer (Critical: High shear required for PTC).

-

Reflux condenser.

-

Internal temperature probe.

Step-by-Step Procedure

Step 1: Reactor Setup and Charging[2]

-

Purge the reactor with nitrogen to remove ambient moisture and oxygen.

-

Charge o-Tolunitrile (1.0 equiv) and Toluene (3 volumes relative to nitrile mass).

-

Add Tetrabutylammonium bromide (TBAB) (0.05 equiv, 5 mol%).

-

Note: TBAB acts as the shuttle, transporting hydroxide ions from the aqueous phase to the organic interface as

.

-

Step 2: Base Addition & Deprotonation[3]

-

Start agitation at high speed (>400 RPM). The creation of a fine emulsion is the rate-determining factor in PTC.

-

Add 50% NaOH solution (3.0 equiv) dropwise over 15 minutes.

-

Observe a slight exotherm. Adjust jacket temperature to maintain internal temperature at 25°C .

-

Stir for 30 minutes to establish the interfacial equilibrium of the benzylic anion.

Step 3: Alkylation Reaction[1]

-

Heat the mixture to 45°C .

-

Critical Control: Do not exceed 60°C during addition. Higher temperatures promote dialkylation (reaction of the product with a second equivalent of electrophile).

-

-

Add 2,3-Dichloropropene (1.2 equiv) slowly via addition funnel over 60–90 minutes.

-

Maintain internal temperature between 45–50°C .

-

After addition is complete, age the reaction at 50°C for 4–6 hours.

Step 4: Reaction Monitoring (IPC)

-

Method: GC-FID or HPLC.

-

Specification: < 2.0% residual o-tolunitrile.[4]

-

Impurity Watch: Monitor for "Dialkylate" (Bis-alkylation product). If Dialkylate > 5%, reduce temperature or increase toluene volume in future batches.

Step 5: Workup & Isolation[1]

-

Cool reactor to 20°C .

-

Add Water (3 volumes) to dissolve precipitated salts (NaCl) and separate phases.

-

Drain the lower aqueous layer (pH > 14, treat as hazardous basic waste).

-

Wash the organic layer with 10% HCl (to neutralize residual base) followed by Brine .

-

Concentrate the organic phase under reduced pressure (Rotovap: 45°C, 20 mbar).

-

Purification: The crude oil is typically >90% pure. For high purity (>98%), perform fractional distillation under high vacuum (approx. 130–140°C at 2 mmHg).

Mechanistic Insight (The PTC Cycle)

Understanding the "Interfacial Mechanism" is vital for troubleshooting. The reaction does not occur in the bulk aqueous phase, nor strictly in the bulk organic phase, but at the interface and within the organic boundary layer.

Figure 2: Phase Transfer Catalysis cycle showing the transport of hydroxide into the organic phase via the quaternary ammonium catalyst (Q+).

Troubleshooting & Quality Control

Common Failure Modes

| Issue | Observation | Root Cause | Corrective Action |

| Stalled Reaction | High residual SM (>10%) after 6h | Poor agitation or insufficient catalyst. | Increase stirring speed (RPM) to maximize interfacial area. Add 0.02 eq more TBAB.[1] |

| High Dialkylation | Impurity at RRT ~1.4 | Localized high concentration of base/anion. | Dilute reaction (add more Toluene). Lower reaction temp to 40°C. |

| Hydrolysis | Formation of Amide/Acid | Temperature too high (>70°C) or reaction time too long. | Strictly control temp < 55°C. Quench immediately upon conversion completion. |

| Emulsion | Poor phase separation during workup | Surfactant effect of TBAB. | Filter through Celite pad or add saturated NaCl (Brine) to increase ionic strength. |

Analytical Specifications (Typical)

-

Appearance: Pale yellow to amber liquid.

-

Assay (GC): ≥ 97.0%.

-

Moisture (KF): < 0.1%.

-

Identity (H-NMR):

- 7.6 (d, 1H, Ar-H ortho to CN)

- 5.2 (s, 1H, =CH2)

- 5.4 (s, 1H, =CH2)

- 3.0-2.8 (m, 4H, Ethylene bridge)

References

- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.

-

Rohm and Haas Company. (1985). Process for the preparation of aryl-substituted aliphatic nitriles. European Patent EP0145294A2. (Describes the general alkylation of phenylacetonitriles for myclobutanil synthesis).

-

Makosza, M. (2000). Phase-transfer catalysis.[5][6] A general green methodology in organic synthesis. Pure and Applied Chemistry, 72(7), 1399-1403. (Green chemistry aspects of using aqueous bases).

-

PubChem. (n.d.). 2-Chloro-4-(2-chlorophenyl)-1-butene (Structural Analog Data). (Used for physicochemical property estimation).

Disclaimer: This protocol involves the use of hazardous chemicals including alkylating agents and nitriles. All procedures should be performed in a fume hood by trained personnel wearing appropriate PPE (nitrile gloves, safety glasses, lab coat).

Sources

- 1. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. EP0259140A1 - Cyanoguanidine derivative and process for preparation thereof - Google Patents [patents.google.com]

- 3. CN1055609C - Process for preparing agricultural fungicide myclobutanil - Google Patents [patents.google.com]

- 4. CN102060791B - Preparation method of myclobutanil as a triazole bactericide - Google Patents [patents.google.com]

- 5. phasetransfer.com [phasetransfer.com]